REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([C:15]#[N:16])[n:12][cH:13][cH:14]1)([CH3:5])([CH3:17])[CH3:18].[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1>>[OH:6][CH2:7][CH2:8][c:9]1[cH:10][c:11]([C:15]#[N:16])[n:12][cH:13][cH:14]1
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Name
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CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCc1ccnc(C#N)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Type
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product
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Smiles
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N#Cc1cc(CCO)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |